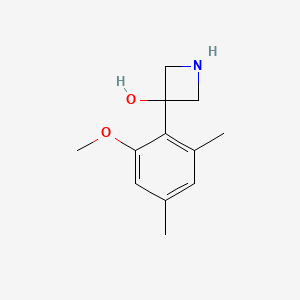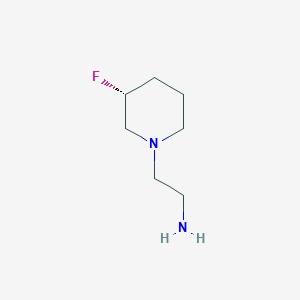
(R)-2-(3-Fluoropiperidin-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom attached to the piperidine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as piperidine and fluorinating agents.
Fluorination: The piperidine ring is fluorinated using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amine Introduction: The fluorinated piperidine is then reacted with an appropriate amine precursor, such as ethylamine, under basic conditions to introduce the ethan-1-amine group.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(3-Chloropiperidin-1-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of fluorine.
®-2-(3-Bromopiperidin-1-yl)ethan-1-amine: Similar structure but with a bromine atom instead of fluorine.
®-2-(3-Methylpiperidin-1-yl)ethan-1-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-2-(3-Fluoropiperidin-1-yl)ethan-1-amine imparts unique chemical properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs with different substituents.
Propriétés
Formule moléculaire |
C7H15FN2 |
|---|---|
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
2-[(3R)-3-fluoropiperidin-1-yl]ethanamine |
InChI |
InChI=1S/C7H15FN2/c8-7-2-1-4-10(6-7)5-3-9/h7H,1-6,9H2/t7-/m1/s1 |
Clé InChI |
ZDSQYCHUPBZWNG-SSDOTTSWSA-N |
SMILES isomérique |
C1C[C@H](CN(C1)CCN)F |
SMILES canonique |
C1CC(CN(C1)CCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


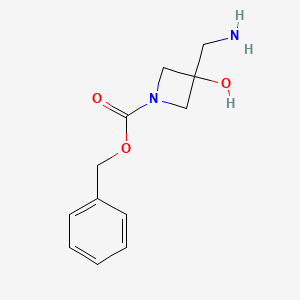
![9-Bromobenzo[kl]xanthene](/img/structure/B11763893.png)
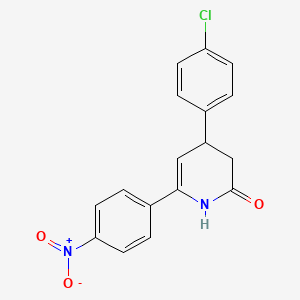

![3-Methyl-3,9-diazaspiro[5.5]undecane-2,4-dione](/img/structure/B11763901.png)

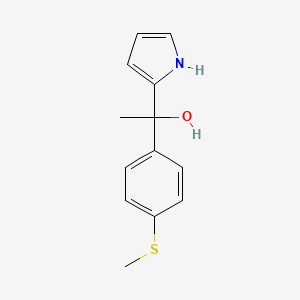

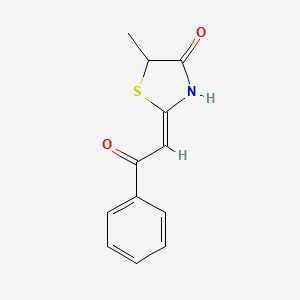
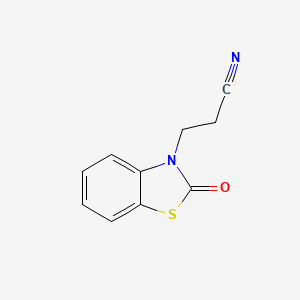

![6-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B11763934.png)
![2-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11763955.png)
